Cas no 36812-13-2 (Phenol,(1,1-dimethylethyl)dimethyl-)

Phenol,(1,1-dimethylethyl)dimethyl- structure
36812-13-2 structure
Product name:Phenol,(1,1-dimethylethyl)dimethyl-
CAS No:36812-13-2
MF:C12H18O
MW:178.27072
CID:312452
PubChem ID:109705

Phenol,(1,1-dimethylethyl)dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,(1,1-dimethylethyl)dimethyl-
    • 4-tert-butyl-2,3-dimethylphenol
    • tert-Butylxylenol
    • Xylenol,tert-butyl
    • 4-(1,1-Dimethylethyl)-2,3-dimethylphenol
    • Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-
    • NS00057974
    • DTXSID4071213
    • 4-tert-butyl-2,3-dimethyl-phenol
    • 36812-13-2
    • 68189-19-5
    • Phenol, (1,1-dimethylethyl)dimethyl-
    • 2,3-dimethyl-4-t-butylphenol
    • SCHEMBL1080898
    • Xylenol, tert-butyl
    • Inchi: 1S/C12H18O/c1-8-9(2)11(13)7-6-10(8)12(3,4)5/h6-7,13H,1-5H3
    • InChI Key: OXPSEZLCVXHNQE-UHFFFAOYSA-N
    • SMILES: CC(C1C=CC(O)=C(C)C=1C)(C)C

Computed Properties

  • Exact Mass: 178.13584
  • Monoisotopic Mass: 574.277798
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 4
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 13
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138
  • XLogP3: 4

Experimental Properties

  • Density: 0.952
  • Boiling Point: 259°Cat760mmHg
  • Flash Point: 120.1°C
  • Refractive Index: 1.512
  • PSA: 20.23

Phenol,(1,1-dimethylethyl)dimethyl- Security Information

  • Hazardous Material transportation number:2927
  • PackingGroup:I
  • HazardClass:6.1(a)

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